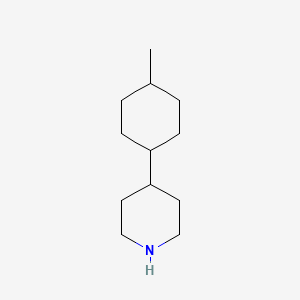
4-(4-Methylcyclohexyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylcyclohexyl)piperidine: perfluoro-N-(4-methylcyclohexyl)piperidine , is an organofluorine compound with the chemical formula C12F23N. It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. The compound exhibits unique properties due to its fluorinated structure .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 4-(4-Methylcyclohexyl)piperidine involves introducing fluorine atoms onto the piperidine ring. While specific synthetic routes may vary, one common approach is the perfluorination of N-(4-methylcyclohexyl)piperidine using appropriate fluorinating agents.
Reaction Conditions:: The perfluorination reaction typically occurs under controlled conditions, utilizing reagents such as perfluoroalkyl iodides or perfluoroalkyl bromides. These reactions are often conducted in the presence of catalysts or initiators to facilitate fluorination.
Industrial Production:: Industrial-scale production methods for this compound may involve large-scale fluorination processes, purification, and formulation into suitable products.
Analyse Des Réactions Chimiques
Reactivity:: 4-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: It may react with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Substituent groups can be introduced onto the piperidine ring.
Fluorinating Agents: Perfluoroalkyl iodides or bromides.
Catalysts: Transition metal complexes or other suitable catalysts.
Solvents: Organic solvents compatible with fluorination reactions.
Major Products:: The major products depend on the specific reaction conditions. Perfluorinated derivatives of this compound are the primary outcomes.
Applications De Recherche Scientifique
4-(4-Methylcyclohexyl)piperidine finds applications in various fields:
Chemistry: As a fluorinated compound, it contributes to studies on fluorine chemistry and materials.
Biology: Researchers explore its interactions with biological systems, including potential drug development.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: Its unique properties may be harnessed in industrial processes or as additives.
Mécanisme D'action
The exact mechanism by which 4-(4-Methylcyclohexyl)piperidine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a specific list of similar compounds, it’s worth noting that the fluorinated piperidine derivatives exhibit distinct properties compared to their non-fluorinated counterparts. Researchers often compare these compounds to understand their unique features and applications.
Propriétés
Formule moléculaire |
C12H23N |
|---|---|
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
4-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-13H,2-9H2,1H3 |
Clé InChI |
YBTCFWIIWHWNMF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



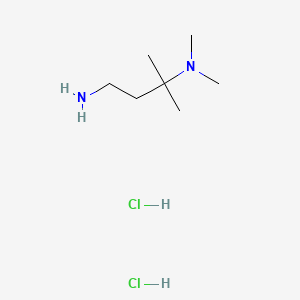
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
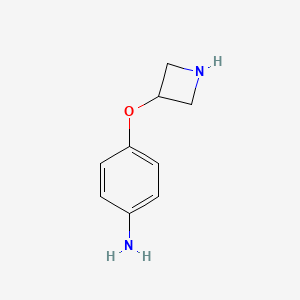


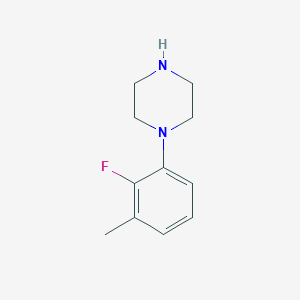
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
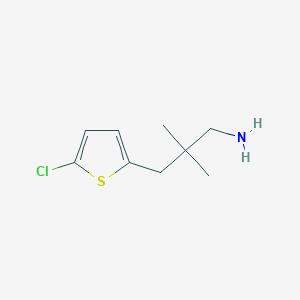
![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)

